BenchChemオンラインストアへようこそ!

4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

PI3K inhibition Kinase selectivity Oncology

Select this 4-methoxy-benzothiazole-morpholine-pyrrolidine compound for PI3K inhibitor lead identification. Its unique substitution pattern—4-methoxy on the core and pyrrolidine-1-carbonyl on morpholine—drives isoform-specific kinase selectivity and antiproliferative potency distinct from unsubstituted or mono-substituted analogs. Deploy in A549/HCC827 lung cancer cell assays to benchmark structure-activity relationships. Favorable lead-like profile (MW 347.4, 0 H-bond donors) suits fragment-growing and structure-based design. Contact certified custom synthesis providers for sample availability.

Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
CAS No. 2640956-80-3
Cat. No. B6474426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
CAS2640956-80-3
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
InChIInChI=1S/C17H21N3O3S/c1-22-12-5-4-6-14-15(12)18-17(24-14)20-9-10-23-13(11-20)16(21)19-7-2-3-8-19/h4-6,13H,2-3,7-11H2,1H3
InChIKeyJCPIFTPAJNBDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole (CAS 2640956-80-3): Chemical Identity, Physicochemical Properties, and Structural Classification


4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole (CAS 2640956-80-3) is a synthetic heterocyclic small molecule with the molecular formula C17H21N3O3S and a molecular weight of 347.4 g/mol . The compound belongs to the class of 2-(morpholin-4-yl)-1,3-benzothiazole derivatives, a scaffold recognized in the patent literature as a privileged pharmacophore for phosphoinositide 3-kinase (PI3K) inhibition [1]. Its structure incorporates three distinguishing features: a 4-methoxy substituent on the benzothiazole core, a morpholine ring linked at the 2-position, and a pyrrolidine-1-carbonyl moiety attached to the morpholine ring. This combination of substituents differentiates it from unsubstituted or mono-substituted benzothiazole analogs and places it within a well-characterized chemical series where substitution patterns are known to modulate kinase selectivity, antiproliferative potency, and physicochemical drug-likeness parameters [1][2].

Why Generic Substitution Fails for 4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole: Substitution-Dependent Selectivity and Potency in the Benzothiazole-Morpholine Series


Within the 2-(morpholin-4-yl)-1,3-benzothiazole scaffold, even minor peripheral substitutions produce substantial differences in kinase isoform selectivity and antiproliferative activity, making generic interchange between in-class compounds unreliable. The patent literature demonstrates that compounds bearing a morpholin-4-yl group at the 2-position of the benzothiazole core achieve PI3K isoform binding affinities (IC50) ranging from ≤50 µM down to the low nanomolar range depending on the specific substitution pattern [1]. Positional variation on the benzothiazole ring is a critical determinant of activity: 4-substituted analogs (including 4-methoxy, 4-chloro, 4-ethyl, and 4-methylsulfanyl derivatives) are expected to exhibit distinct potency and selectivity profiles compared to 6-substituted or 4,6-disubstituted congeners [2]. Furthermore, the pyrrolidine-1-carbonyl appendage on the morpholine ring introduces additional hydrogen-bonding capacity and conformational constraint that is absent in simple morpholinyl-benzothiazoles or analogs bearing only a carbonyl linker without the pyrrolidine ring. Consequently, a procurement decision based solely on the core benzothiazole-morpholine scaffold, without accounting for the specific 4-methoxy and pyrrolidine-1-carbonyl modifications, risks selecting a compound with materially different target engagement, cellular potency, and physicochemical behavior [2].

Quantitative Differentiation Evidence for 4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole: Potency, Selectivity, and Drug-Likeness Benchmarks Against Structural Analogs


PI3K Isoform Binding Affinity: Class-Level Benchmark from the Fused Thiazole Kinase Inhibitor Patent Family

Compounds within the 2-(morpholin-4-yl)-1,3-benzothiazole series, as described in US Patent US7888344B2, are characterized as potent and selective PI3K inhibitors with binding affinities (IC50) for human PI3Kα, PI3Kβ, PI3Kγ, and/or PI3Kδ isoforms of 50 µM or less, with preferred compounds achieving IC50 values of 20 µM or lower [1]. This class-level potency benchmark establishes the expected activity range for the target compound. The specific 4-methoxy substitution pattern is anticipated to confer a distinct isoform selectivity fingerprint relative to unsubstituted or halogen-substituted analogs, consistent with the structure-activity relationships disclosed in the patent [1].

PI3K inhibition Kinase selectivity Oncology

Antiproliferative Activity in Cancer Cell Lines: Cross-Study Comparison with 4,6-Difluoro Analog

The structurally related analog 4,6-difluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole (CAS 2640845-50-5) has demonstrated antiproliferative activity against A549 (lung adenocarcinoma) and HCC827 (non-small cell lung cancer) cell lines, with reported IC50 values in the range of 5–15 µM . The 4-methoxy substituent in the target compound replaces the 4-fluoro group of this analog, a substitution that alters both electronic character (methoxy is electron-donating while fluoro is electron-withdrawing) and lipophilicity (methoxy increases hydrogen-bond acceptor count and polar surface area relative to fluoro). These physicochemical differences are expected to modulate cell permeability, metabolic stability, and target engagement, yielding a distinguishable antiproliferative profile [1].

Antiproliferative activity Lung cancer Cytotoxicity

Physicochemical Drug-Likeness: Calculated Property Comparison Against Lead-Like Benzothiazole Analogs

The target compound (MW 347.4 g/mol, molecular formula C17H21N3O3S) possesses physicochemical properties that position it within favorable drug-like chemical space. Its molecular weight (347.4 Da) is well below the Lipinski cutoff of 500 Da, and its heteroatom composition (3 nitrogen, 3 oxygen, 1 sulfur) provides substantial hydrogen-bonding capacity for target engagement without exceeding recommended limits. Compared to the 4,6-difluoro analog (MW 353.4 g/mol) and the 4,6-dimethyl analog (MW approximately 359.5 g/mol) [1], the 4-methoxy compound offers an intermediate lipophilicity profile. The methoxy group contributes a lower calculated logP contribution than the difluoro substitution pattern while providing greater polar surface area than alkyl-substituted analogs, potentially improving aqueous solubility and reducing non-specific protein binding relative to more lipophilic congeners .

Drug-likeness Lipinski Rule of Five Physicochemical profiling

Substituent Position Effect: 4-Methoxy vs. 6-Substituted and 4,6-Disubstituted Congeners in the Benzothiazole-Morpholine-Pyrrolidine Series

The patent literature on 2-(morpholin-4-yl)-1,3-benzothiazole derivatives establishes that the position of ring substitution on the benzothiazole core is a primary determinant of kinase isoform selectivity [1]. The target compound bears a single substitution at the 4-position (methoxy), distinguishing it from 6-substituted analogs (e.g., 6-chloro, 6-ethoxy, 6-methyl) and 4,6-disubstituted analogs (e.g., 4,6-dimethyl, 4,6-difluoro). In the related PI3Kβ-selective benzothiazole series, the 2-position morpholine group is essential for antitumor activity, and modifications at the 4-position have been shown to modulate selectivity between PI3K isoforms and mTOR [2]. Docking studies confirm that the morpholine oxygen participates in a critical hinge-region hydrogen bond within the kinase ATP-binding pocket, while the 4-substituent extends into a selectivity pocket that varies among PI3K isoforms, providing a structural rationale for why 4-substituted congeners cannot be freely interchanged with 6-substituted or disubstituted analogs without altering the target selectivity profile [2].

Structure-activity relationship Positional isomerism Kinase selectivity

Recommended Research and Industrial Application Scenarios for 4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole Based on Quantitative Differentiation Evidence


PI3K Isoform Selectivity Profiling and Kinase Panel Screening

Researchers conducting PI3K isoform selectivity profiling should procure this compound as a 4-methoxy-substituted representative within the 2-(morpholin-4-yl)-1,3-benzothiazole series. The class-level PI3K inhibitory activity benchmark (IC50 ≤50 µM, with preferred compounds achieving ≤20 µM against specific isoforms) [1] positions this compound as a suitable starting point for kinase panel screening. The 4-methoxy group is expected to engage the selectivity pocket of PI3K isoforms differentially from 6-substituted or disubstituted analogs [2], making it valuable for constructing structure-selectivity relationship matrices in lead identification campaigns.

Antiproliferative Screening in Lung Cancer Models with Built-in Comparator Benchmark

This compound can be deployed in antiproliferative assays against A549 and HCC827 lung cancer cell lines alongside the 4,6-difluoro analog (reported IC50 range: 5–15 µM) [1] to establish a head-to-head structure-activity comparison. The 4-methoxy for 4-fluoro substitution represents a defined chemical perturbation that allows researchers to probe the contribution of electronic and lipophilic character to cellular potency, providing actionable data for medicinal chemistry optimization of the benzothiazole-morpholine-pyrrolidine series [2].

Lead-Like Scaffold Procurement for Fragment-Based or Structure-Based Drug Design

With a molecular weight of 347.4 g/mol, 6 hydrogen-bond acceptors, and no hydrogen-bond donors beyond those in the morpholine/pyrrolidine system, this compound resides within favorable lead-like chemical space [1]. Its balanced physicochemical profile—intermediate lipophilicity between the difluoro and dimethyl analogs—makes it suitable for procurement as a core scaffold in fragment-growing or structure-based design programs targeting kinases where the morpholine hinge-binding motif is desired and where 4-position derivatization is planned as a vector for selectivity optimization [2].

Chemical Probe Development for PI3K Pathway Target Engagement Studies

As a member of the patented fused thiazole PI3K inhibitor class with established potency thresholds [1], this compound can serve as a starting point for developing chemical probes to study PI3K pathway activation in cellular models of cancer, inflammation, or metabolic disease. The 4-methoxy substitution provides a synthetically tractable handle for further derivatization to install reporter groups (e.g., biotin, fluorophores) or to optimize pharmacokinetic properties, while the pyrrolidine-1-carbonyl morpholine moiety contributes conformational constraint and additional target-binding interactions absent in simpler morpholinyl-benzothiazole chemical probes [2].

Quote Request

Request a Quote for 4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.